N-Nitrodibutylamine is a member of the N-nitrosamine family, which are chemical compounds characterized by the presence of a nitroso group (N–N=O) attached to a nitrogen atom. This compound is of significant interest due to its potential implications in health and safety, particularly in pharmaceuticals, where it may arise as an impurity. N-Nitrodibutylamine is classified under the category of high-potency mutagenic carcinogens, which raises concerns regarding its presence in various products and necessitates stringent analytical methods for detection and quantification.
The synthesis of N-nitrodibutylamine typically involves the nitrosation of dibutylamine using nitrous acid or sodium nitrite in an acidic medium. The general reaction can be summarized as follows:
This method has been shown to yield N-nitrodibutylamine with reasonable purity, although purification steps such as distillation may be necessary to isolate the compound from by-products and unreacted materials.
N-Nitrodibutylamine can participate in various chemical reactions typical of N-nitrosamines, including:
These reactions are crucial for understanding both the stability of N-nitrodibutylamine and its potential interactions in biological systems.
The mechanism by which N-nitrodibutylamine exerts its effects primarily involves its ability to form reactive species that can interact with cellular macromolecules, such as DNA. Upon metabolic activation, N-nitrosamines can lead to alkylation of DNA bases, resulting in mutations that may contribute to carcinogenesis.
Relevant data regarding toxicity indicates that N-nitrodibutylamine is potentially harmful due to its mutagenic properties, necessitating careful handling and regulatory oversight.
Due to its hazardous nature, applications are constrained mainly within controlled laboratory settings focused on understanding its properties and mitigating risks associated with exposure.
N-Nitrosodibutylamine (NDBA), also designated as N-nitroso-di-n-butylamine or dibutylnitrosamine, is a dialkyl N-nitrosamine compound with the molecular formula C₈H₁₈N₂O and a molar mass of 158.24 g/mol [1] [4]. Structurally, it features two linear n-butyl chains (‑CH₂‑CH₂‑CH₂‑CH₃) symmetrically attached to the nitroso-functionalized nitrogen atom (N‑N=O), as represented by the SMILES notation CCCCN(CCCC)N=O
[4].
Table 1: Key Physicochemical Properties of NDBA
Property | Value | Conditions |
---|---|---|
Physical state | Pale yellow liquid | Ambient temperature |
Boiling point | 116°C | 14 mmHg pressure |
Density/Specific gravity | 0.901 g/mL | - |
Refractive index | 1.445 | - |
LogP (Partition coefficient) | 2.63 | Octanol/water system |
Vapor density | 5.46 (air=1) | - |
NDBA exhibits moderate lipophilicity (LogP = 2.63), indicating potential for bioaccumulation. Its low boiling point under reduced pressure and liquid state at room temperature facilitate environmental mobility via volatilization or aqueous transport.
NDBA’s reactivity is governed by the lability of the N‑NO bond and susceptibility to metabolic activation. In biological systems, cytochrome P450 enzymes (notably CYP2E1) catalyze α-hydroxylation at the carbon atoms adjacent to the nitrogen, generating unstable intermediates that decompose to diazonium ions or carbon-centered radicals [3]. These electrophiles drive DNA alkylation—a key event in NDBA’s carcinogenicity [3].
Environmental stability is influenced by:
NDBA was first identified as an environmental contaminant in industrial solvents and rubber products. Early studies detected it in orthodontic rubber bands (≤1.6 ppm) and urinary catheters, attributed to nitrosation of dibutylamine accelerators during manufacturing [1]. Its detection in pharmaceuticals (e.g., rifampicin) during post-2018 nitrosamine screenings highlighted cross-sector contamination risks.
Regulatory agencies classify NDBA as:
Table 2: Regulatory Classifications of NDBA
Agency | Classification | Basis |
---|---|---|
IARC | Group 2B | Sufficient animal evidence |
U.S. EPA | B2 (Probable human carcinogen) | Multispecies carcinogenicity |
NTP | Reasonably anticipated carcinogen | Rodent bioassays |
Data source: [1].
The 2018 discovery of nitrosamines (e.g., NDMA) in angiotensin II receptor blockers (ARBs) like valsartan prompted global regulatory actions. The Nitrosamines International Strategic Group (NISG) and Nitrosamines International Technical Working Group (NITWG) were established to coordinate risk assessments, analytical methods, and mitigation strategies across jurisdictions [2]. Under ICH M7 guidelines, NDBA is a "cohort-of-concern" compound, requiring strict control in pharmaceuticals at limits derived from carcinogenicity data (typically ≤1 ppm) [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7